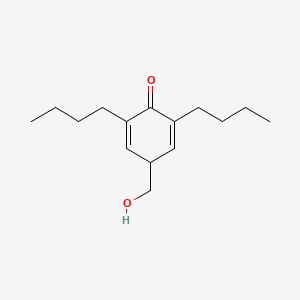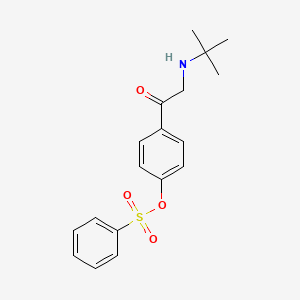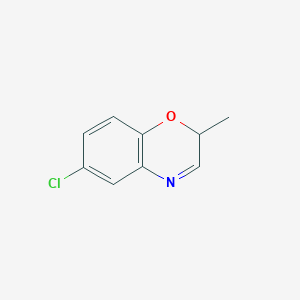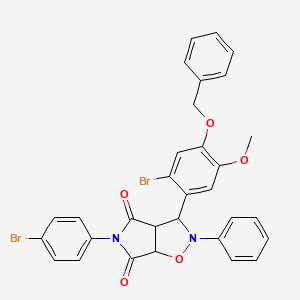![molecular formula C12H13NO2 B12626323 4-(3-Azabicyclo[3.1.0]hexan-1-YL)benzoic acid CAS No. 919288-17-8](/img/structure/B12626323.png)
4-(3-Azabicyclo[3.1.0]hexan-1-YL)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Azabicyclo[310]hexan-1-YL)benzoic acid is a compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Azabicyclo[310]hexan-1-YL)benzoic acid typically involves the construction of the azabicyclo[31One common method involves the photochemical decomposition of CHF2-substituted pyrazolines to form the azabicyclo[3.1.0]hexane scaffold . This process is advantageous due to its mild conditions and excellent functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on cost-effective reagents and scalable reaction conditions.
化学反応の分析
Types of Reactions
4-(3-Azabicyclo[3.1.0]hexan-1-YL)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic ring system.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
科学的研究の応用
4-(3-Azabicyclo[3.1.0]hexan-1-YL)benzoic acid has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of 4-(3-Azabicyclo[3.1.0]hexan-1-YL)benzoic acid involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites of enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
類似化合物との比較
Similar Compounds
4-(3-Azabicyclo[3.1.0]hexan-3-yl)pyrimidin-2-amines: These compounds are dual inhibitors of TYK2 and JAK1 and have been studied for their potential therapeutic applications.
CHF2-substituted 3-azabicyclo[3.1.0]hexanes: These compounds have been synthesized using photochemical decomposition and display diverse biological activities.
Uniqueness
4-(3-Azabicyclo[3.1.0]hexan-1-YL)benzoic acid is unique due to its specific bicyclic structure and the presence of the benzoic acid moiety. This combination of features allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
特性
CAS番号 |
919288-17-8 |
|---|---|
分子式 |
C12H13NO2 |
分子量 |
203.24 g/mol |
IUPAC名 |
4-(3-azabicyclo[3.1.0]hexan-1-yl)benzoic acid |
InChI |
InChI=1S/C12H13NO2/c14-11(15)8-1-3-9(4-2-8)12-5-10(12)6-13-7-12/h1-4,10,13H,5-7H2,(H,14,15) |
InChIキー |
YDSXYUALWWNMQW-UHFFFAOYSA-N |
正規SMILES |
C1C2C1(CNC2)C3=CC=C(C=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


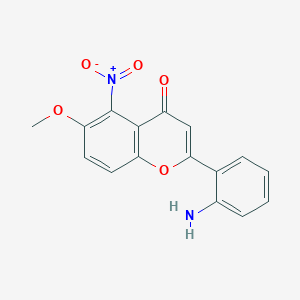
![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] phenyl carbonate](/img/structure/B12626247.png)
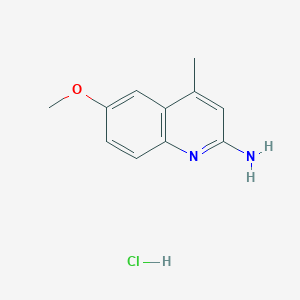
![N-[4-(4-Methoxyphenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine](/img/structure/B12626253.png)

![1-(4-Bromophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12626271.png)
![4-[6-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B12626287.png)

